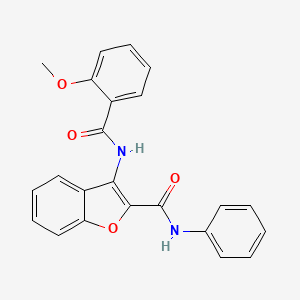
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of thiazole-containing compounds and has been shown to possess various biological activities. In
Mecanismo De Acción
The mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide is not fully understood. However, it has been proposed that N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide may exert its biological activities by inhibiting various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. CAs are enzymes that catalyze the reversible hydration of carbon dioxide and their inhibition has been shown to have anti-cancer and anti-bacterial effects.
Biochemical and Physiological Effects:
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been shown to possess various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and alter the expression of various genes. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has also been shown to inhibit the activity of various enzymes such as HDACs and CAs. In addition, N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been extensively studied for its potential applications in scientific research, and its biological activities have been well characterized. However, there are some limitations to using N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide in lab experiments. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been shown to possess cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for the study of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide. One potential direction is to further investigate the mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide. Understanding the precise mechanism of action of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide may provide insights into its potential applications in scientific research. Another potential direction is to investigate the potential applications of N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide in combination therapy with other anti-cancer or anti-inflammatory agents. Finally, the development of novel N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide analogs with improved biological activities may provide new opportunities for the study of this compound.
Métodos De Síntesis
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with o-toluidine and 4-methylbenzyl bromide. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide. The purity of the synthesized N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(5-(4-methylbenzyl)thiazol-2-yl)-2-(o-tolylamino)acetamide has been reported to inhibit the growth of various cancer cell lines such as breast cancer, colon cancer, and lung cancer. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(2-methylanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-7-9-16(10-8-14)11-17-12-22-20(25-17)23-19(24)13-21-18-6-4-3-5-15(18)2/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEZHCNNUFXPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)

![2-[2-(4-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2907404.png)
![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)

![4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate](/img/structure/B2907411.png)
![7-chloro-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2907413.png)

![2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2907415.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2907417.png)